Methylpiperidino pyrazole

ERα-selective antagonist Binding affinity (Ki) Receptor subtype selectivity

Methylpiperidino pyrazole (MPP) is a synthetic, nonsteroidal triarylpyrazole that functions as a silent antagonist at estrogen receptor alpha (ERα). Unlike classical selective estrogen receptor modulators (SERMs) such as tamoxifen, raloxifene, and the pure antagonist ICI 182,780 (fulvestrant)—which suppress estrogen signalling through both ERα and ERβ—MPP was rationally designed by appending a basic side chain to an ERα-selective agonist scaffold, yielding a compound that displays high-affinity binding and functional antagonism exclusively at ERα.

Molecular Formula C29H31N3O3
Molecular Weight 469.6 g/mol
CAS No. 289726-02-9
Cat. No. B1139117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylpiperidino pyrazole
CAS289726-02-9
Synonyms4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-[2-(1-piperidinyl)ethoxy]phenyl]-1H-pyrazol-3-yl]-phenol
Molecular FormulaC29H31N3O3
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5
InChIInChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3
InChIKeyTXLGPGWHIIHRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Methylpiperidino Pyrazole (MPP, CAS 289726-02-9): A Highly Selective ERα Silent Antagonist for Receptor Subtype Dissection


Methylpiperidino pyrazole (MPP) is a synthetic, nonsteroidal triarylpyrazole that functions as a silent antagonist at estrogen receptor alpha (ERα) . Unlike classical selective estrogen receptor modulators (SERMs) such as tamoxifen, raloxifene, and the pure antagonist ICI 182,780 (fulvestrant)—which suppress estrogen signalling through both ERα and ERβ—MPP was rationally designed by appending a basic side chain to an ERα-selective agonist scaffold, yielding a compound that displays high-affinity binding and functional antagonism exclusively at ERα . This receptor-subtype selectivity makes MPP an indispensable pharmacological tool for dissecting ERα-specific biology in complex systems where both receptor subtypes are co-expressed .

Why MPP Cannot Be Replaced by Generic Antiestrogens: The Critical Role of ERα-Exclusive Antagonism


A direct substitution of MPP with tamoxifen, raloxifene, or ICI 182,780 introduces a confounding variable: these agents lack ER subtype selectivity. In the foundational characterization by Sun et al., trans-hydroxytamoxifen, raloxifene, and ICI 182,780 suppressed 17β-estradiol (E2)-driven transcription through both ERα and ERβ, whereas MPP fully inhibited ERα-mediated activity at concentrations that left ERβ signalling intact . This functional dichotomy has profound implications for experimental interpretation. For instance, in MCF-7 breast cancer cells, which express predominantly ERα, MPP completely blocked E2-induced pS2 mRNA expression, confirming that the compound acts as a full antagonist in a cellular context relevant to breast cancer research . Using a non-selective antiestrogen in such experiments would preclude unambiguous attribution of effects to ERα alone .

Quantitative Differentiation of Methylpiperidino Pyrazole (MPP) Versus Clinical Antiestrogens


MPP Exhibits >400-Fold Binding Selectivity for ERα Over ERβ, Contrasted with Non-Selective Clinical Antiestrogens

In competitive radiometric binding assays using full-length human ERα and ERβ, MPP demonstrates a Ki of 5.6 nM for ERα and 2.3 μM for ERβ, yielding an ERα/ERβ selectivity ratio of approximately 410-fold . In contrast, the clinically used non-selective antiestrogens trans-hydroxytamoxifen (Ki ≈ 0.12 nM at ERα), raloxifene, and ICI 182,780 (fulvestrant; Ki ≈ 0.13 nM at ERα) all exhibit potent binding to both ER subtypes and suppress E2-mediated transcription through both receptors . This means that at a concentration of 100 nM—which fully saturates ERα for MPP—the compound occupies less than 5% of ERβ, leaving ERβ signalling completely unperturbed .

ERα-selective antagonist Binding affinity (Ki) Receptor subtype selectivity

MPP Achieves Complete ERα Transcriptional Suppression at 80 nM (IC50) Without Agonist Activity

In cell-based co-transfection assays measuring ERα-mediated transcription from an estrogen response element (ERE)-driven reporter, MPP inhibited E2-induced activity with an IC50 of 80 nM . Critically, MPP displayed no intrinsic agonist activity on either ERα or ERβ at concentrations up to 1 μM, classifying it as a silent antagonist . This contrasts with tamoxifen, which exhibits partial agonist activity in uterine and bone tissues, and raloxifene, which has mixed agonist/antagonist profiles depending on the tissue context . The absence of residual agonism ensures that any observed biological effect is due solely to blockade of endogenous estrogen signalling.

Functional antagonism Transcriptional activation IC50

MPP Demonstrates Subtype-Selective Antagonism Across Diverse Genomic Contexts, Unlike Broad-Spectrum Antiestrogens

The Sun et al. study explicitly evaluated MPP's antagonism on multiple endogenous gene promoters and reporter constructs: consensus ERE, non-consensus ERE (pS2), multiple half-EREs (NHERF/EBP50), and genes where ERα operates via tethering to other DNA-bound proteins (TGFβ3) . MPP fully suppressed E2-induced transcription through ERα at all four regulatory configurations while having zero suppressive effect on ERβ-mediated transcription at any site tested. In direct contrast, ICI 182,780 fully suppressed both ERα and ERβ activity at all promoters, and raloxifene suppressed both subtypes albeit with slightly different dose-response curves . This demonstrates that MPP's selectivity is mechanistically robust and not promoter-context dependent.

Gene regulation ERE-dependent and tethering Promoter context selectivity

Among Seven BSC-Pyrazole Analogs, MPP Was the Most ERα-Selective Antagonist Identified

The original discovery campaign evaluated seven basic side chain (BSC) pyrazole analogs, varying the C4-alkyl substituent and the aminoalkyl side chain structure . Among all tested combinations (I-A-Me, I-A-Et, I-A-Pr, I-C-Me, I-C-Et, I-E-Me, I-E-Et), the methyl-piperidino pyrazole (MPP, compound I-A-Me) emerged as the most ERα-selective antagonist. Its binding affinity for ERα (Ki = 5.6 nM) was comparable to other BSC-pyrazoles, but its functional selectivity—full ERα antagonism with zero ERβ activity—was superior to analogs bearing ethyl or propyl C4 substituents or diethylaminoethoxy side chains . This within-class differentiation is critical for procurement decisions when selecting among commercially available pyrazole-based ER ligands.

Structure-activity relationship (SAR) BSC-pyrazole series Lead optimization

High-Impact Application Scenarios for Methylpiperidino Pyrazole (MPP) Based on Quantitative Differentiation


Dissecting ERα- Versus ERβ-Specific Roles in Breast Cancer Cell Proliferation

In MCF-7 breast cancer cells, which express predominantly ERα, MPP (100–1000 nM) fully suppresses E2-induced pS2 mRNA and proliferation without affecting ERβ-mediated signals . This allows unambiguous attribution of estrogen-dependent growth effects to ERα. For comparison, tamoxifen at equivalent concentrations would antagonize both subtypes and introduce confounding partial agonist effects, complicating data interpretation . Researchers studying ERα-specific pathways in breast cancer should therefore prioritize MPP over non-selective antiestrogens.

Validating ERα-Selective Pharmacology in Co-Culture or In Vivo Systems with Mixed ER Subtype Expression

In tissues such as the uterus, mammary gland, or brain where ERα and ERβ are co-expressed, MPP's >400-fold selectivity enables selective ERα blockade at concentrations up to 1 μM without cross-reactivity at ERβ . This pharmacological precision is unattainable with ICI 182,780 or raloxifene, which silence both receptors simultaneously . In vivo studies have confirmed that MPP can selectively modulate ERα-dependent food intake and metabolic endpoints in rodents without affecting ERβ-mediated processes .

Structural Biology and Co-Regulator Recruitment Studies Requiring Pure Antagonist Conformation

MPP induces a distinct ERα antagonist conformation that does not recruit coactivator peptides, as demonstrated in phage display assays . Unlike tamoxifen, which can promote co-regulator interactions in a cell-type dependent manner, MPP behaves as a silent antagonist across all tested contexts . This property is essential for cryo-EM and X-ray crystallography studies aiming to trap the pure antagonist state of ERα, and for proteomics experiments mapping ligand-specific corepressor interactions.

Chemical Biology Tool for ERα Knockdown Validation and Pathway Mapping

MPP serves as a pharmacological confirmation reagent for siRNA-mediated ERα knockdown experiments. Because MPP produces complete ERα-selective inhibition at 100 nM–1 μM without off-target activity at ERβ , concordance between MPP treatment and ERα siRNA phenotypes provides rigorous evidence for ERα-specific pathway involvement. Non-selective antagonists cannot provide this orthogonal validation because they simultaneously block ERβ, masking receptor subtype specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylpiperidino pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.